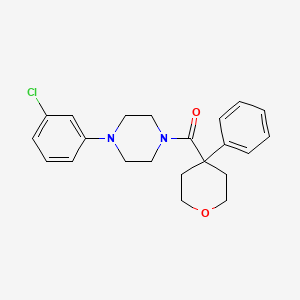
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine, also known as FOPP, is an organic compound with a wide range of applications in scientific research. It is a member of the piperazine family, and is known for its unique properties, including its solubility in a variety of solvents, its stability to oxidation, and its ability to form strong hydrogen bonds. This compound has been used in a variety of scientific applications, from synthesizing novel compounds to creating novel materials.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as heterocycles, piperazines, and amines. It has also been used to create novel materials, such as polymers and nanomaterials. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used as a catalyst in organic reactions, such as the Knoevenagel condensation and the Michael addition.
Mécanisme D'action
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to act as a hydrogen bond donor and acceptor. It is also known to act as an electron donor and acceptor. These properties allow 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine to interact with a variety of molecules, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been shown to interact with DNA, affecting its structure and function. It has also been shown to affect cell proliferation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications. Additionally, it is stable to oxidation, and is soluble in a variety of solvents. However, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine also has some limitations for use in laboratory experiments. It is difficult to synthesize, and can be expensive to obtain. Additionally, it is toxic, and should be handled with caution.
Orientations Futures
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a wide range of potential future directions for research. It has potential applications in drug design, as it can interact with a variety of molecules. Additionally, it has potential applications in material science, as it can be used to synthesize novel materials. It also has potential applications in biochemistry, as it can interact with a variety of proteins and DNA. Finally, it has potential applications in catalysis, as it can be used as a catalyst in organic reactions.
Méthodes De Synthèse
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine can be synthesized using two different methods. The first method involves the reaction of 2-fluorophenylhydrazine with 4-phenyloxane-4-carbonyl chloride. This reaction yields a hydrazone intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia. The second method involves the reaction of 2-fluorophenyl isocyanate with 4-phenyloxane-4-carbonyl chloride. This reaction yields an isocyanate intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQUGFKXDDCRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)